

Comparative Analysis of M-1211 Cross-Reactivity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of **M-1211**, a covalent inhibitor of the menin-MLL interaction. The primary focus of available research has been on the selectivity of **M-1211** for its intended target, the menin-MLL protein-protein interaction, which is crucial for the proliferation of MLL-rearranged (MLLr) leukemia cells. While comprehensive screening against a broad panel of off-target proteins (e.g., kinases, GPCRs) is not publicly available, this guide summarizes the key selectivity data from preclinical studies, focusing on its differential activity in MLLr versus MLL wild-type cancer cell lines.

Cellular Selectivity of M-1211

M-1211 has been demonstrated to be highly selective for leukemia cell lines harboring MLL rearrangements.[1] The compound potently inhibits the proliferation of various MLLr leukemia cell lines, while exhibiting no significant activity against cell lines with wild-type MLL, even at high concentrations.[1][2] This selectivity is a critical attribute, suggesting a lower potential for off-target effects in a broader biological context.

The following table summarizes the anti-proliferative activity of **M-1211** in a panel of MLL-rearranged and MLL wild-type leukemia cell lines.



Cell Line	MLL Status	IC50 (nM)
MOLM-13	MLL-AF9	2.5
MV4-11	MLL-AF4	10.3[3]
KOPN-8	MLL-AF6	3.6
SEM	MLL-AF4	1.8
HL-60	Wild-Type	>10,000
K-562	Wild-Type	>10,000
RS4-11	Wild-Type	>10,000

Data sourced from Zhang M, et al. J Med Chem. 2021.

Experimental Protocols

The cellular selectivity of **M-1211** was determined using a standard in vitro anti-proliferative assay. The general methodology is outlined below.

Cell Proliferation Assay:

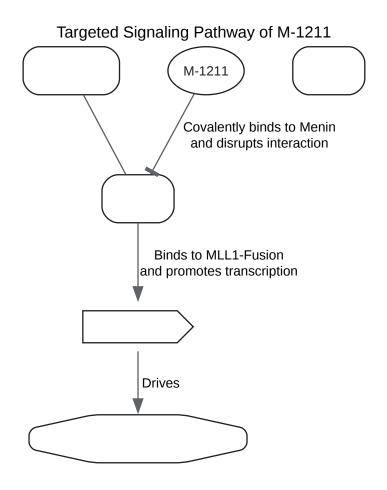
- Cell Culture: MLL-rearranged (MOLM-13, MV4-11, KOPN-8, SEM) and MLL wild-type (HL-60, K-562, RS4-11) leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. M-1211
 was serially diluted in DMSO and then added to the cell culture medium to achieve a range
 of final concentrations. A DMSO-only control was included.
- Incubation: The treated cells were incubated for a period of 5 days.
- Viability Assessment: Cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay (Promega). This assay measures the amount of ATP present, which is an indicator of metabolically active cells.



 Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **M-1211** and the experimental workflow for determining its cellular selectivity.

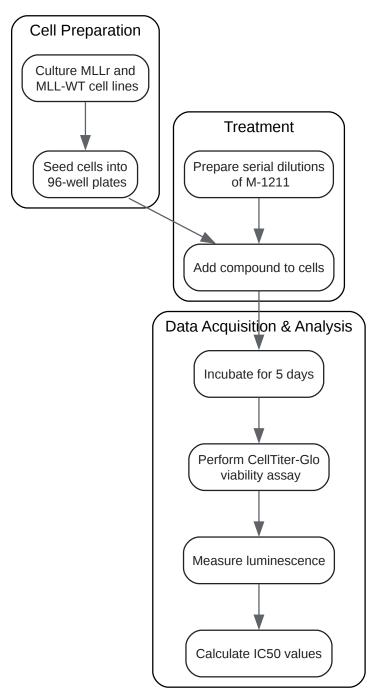


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M-1211 inhibits the Menin-MLL1 fusion protein interaction.



Experimental Workflow for Cellular Selectivity Assay



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Workflow for determining the cellular selectivity of M-1211.



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References

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- 2. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers PMC [pmc.ncbi.nlm.nih.gov]
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